1,2,4-Tris[(propan-2-yl)sulfanyl]benzene
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Overview
Description
1,2,4-Tris[(propan-2-yl)sulfanyl]benzene is a chemical compound characterized by the presence of three propan-2-ylsulfanyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Tris[(propan-2-yl)sulfanyl]benzene typically involves the reaction of 1,2,4-trihalobenzene with propan-2-ylthiol in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: Elevated temperatures around 60-80°C.
Catalysts: Use of catalysts such as palladium or copper to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental safety, incorporating recycling of solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Tris[(propan-2-yl)sulfanyl]benzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the benzene ring can be achieved using hydrogenation catalysts.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas with palladium or platinum catalysts.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Cyclohexane derivatives.
Substitution Products: Halogenated, nitrated, or sulfonated benzene derivatives.
Scientific Research Applications
1,2,4-Tris[(propan-2-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1,2,4-Tris[(propan-2-yl)sulfanyl]benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfanyl groups can form covalent bonds with active sites on enzymes, inhibiting their activity. Additionally, the compound may interact with cellular membranes, altering their properties and affecting cell function.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Tris(propan-2-yl)benzene-1-sulfonamide
- 2,4,6-Triisopropylbenzenesulfonyl chloride
Uniqueness
1,2,4-Tris[(propan-2-yl)sulfanyl]benzene is unique due to the specific positioning of the propan-2-ylsulfanyl groups on the benzene ring, which imparts distinct chemical and physical properties. This structural arrangement can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
CAS No. |
70415-95-1 |
---|---|
Molecular Formula |
C15H24S3 |
Molecular Weight |
300.6 g/mol |
IUPAC Name |
1,2,4-tris(propan-2-ylsulfanyl)benzene |
InChI |
InChI=1S/C15H24S3/c1-10(2)16-13-7-8-14(17-11(3)4)15(9-13)18-12(5)6/h7-12H,1-6H3 |
InChI Key |
ROZKARCFTBPYAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=CC(=C(C=C1)SC(C)C)SC(C)C |
Origin of Product |
United States |
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